molecular formula C14H22N2 B7578466 N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine

Cat. No. B7578466
M. Wt: 218.34 g/mol
InChI Key: CGBWMHJYWOVYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine, also known as DMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMID is a chiral diamine that has been used in the synthesis of a range of chiral compounds.

Mechanism of Action

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine acts as a chiral ligand in catalytic reactions, forming a complex with the metal catalyst. The chiral ligand-metal complex then interacts with the substrate to form the desired chiral product. The mechanism of action of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine in the synthesis of chiral compounds is still under investigation.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has been used in the synthesis of chiral drugs and natural products, which have shown promising results in various biological assays.

Advantages and Limitations for Lab Experiments

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has several advantages as a chiral ligand, including high enantioselectivity, low cost, and ease of synthesis. However, N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has limitations in some catalytic reactions, such as asymmetric hydrogenation of ketones, where it has shown low catalytic activity. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine also requires careful handling due to its air and moisture sensitivity.

Future Directions

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has shown promising results in the synthesis of chiral compounds and has potential applications in various fields. Future research could focus on the development of new methods for the synthesis of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine and its derivatives. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine could also be used in the synthesis of new chiral drugs and natural products with potential therapeutic applications. Further studies on the mechanism of action of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine could provide insights into its catalytic activity and help in the development of more efficient chiral ligands.

Synthesis Methods

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine can be synthesized using a variety of methods, including the reduction of 1,2-diamine-1,2-diphenylethane with sodium borohydride, the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene, and the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene-5-carboxaldehyde. The latter method has been found to be the most efficient and has been used in most of the studies on N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine.

Scientific Research Applications

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has been used as a chiral ligand in various catalytic reactions, including asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has also been used in the synthesis of chiral compounds such as chiral amino alcohols, chiral diamines, and chiral imines. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has shown promising results in the synthesis of chiral drugs and natural products.

properties

IUPAC Name

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-8-9-16(2)11-12-6-7-13-4-3-5-14(13)10-12/h6-7,10,15H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWMHJYWOVYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine

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